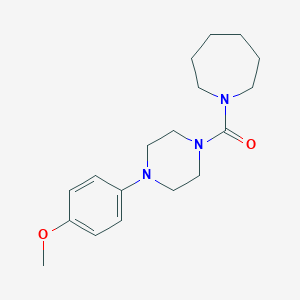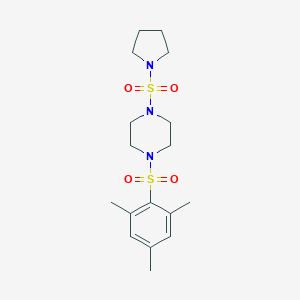![molecular formula C16H23Cl2N5O B497303 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide CAS No. 957502-52-2](/img/structure/B497303.png)
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve chlorination and methylation to introduce the desired substituents on the pyrazole rings. The final step includes the formation of the butanamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atoms on the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research to elucidate the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents, such as:
- 3-(4-chloro-1H-pyrazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]butanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide
Uniqueness
The uniqueness of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
957502-52-2 |
|---|---|
分子式 |
C16H23Cl2N5O |
分子量 |
372.3g/mol |
IUPAC名 |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H23Cl2N5O/c1-9(23-13(5)16(18)11(3)21-23)8-14(24)19-6-7-22-12(4)15(17)10(2)20-22/h9H,6-8H2,1-5H3,(H,19,24) |
InChIキー |
KCPFIDHWWTZNOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
正規SMILES |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B497220.png)
![3,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497222.png)
![3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B497223.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B497224.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B497225.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B497227.png)



![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)




